5-(oxan-2-yloxy)pent-2-ynal
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Overview
Description
5-(oxan-2-yloxy)pent-2-ynal is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is characterized by the presence of an oxane ring (tetrahydro-2H-pyran) attached to a pent-2-ynal chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-2-yloxy)pent-2-ynal typically involves the reaction of an appropriate alkyne with an oxane derivative under specific conditions. One common method is the reaction of 5-pentyn-2-ol with tetrahydro-2H-pyran in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-2-yloxy)pent-2-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
5-(oxan-2-yloxy)pent-2-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(oxan-2-yloxy)pent-2-ynal involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-ynal
- 5-(oxan-2-yloxy)hex-2-ynal
- 5-(oxan-2-yloxy)but-2-ynal
Uniqueness
5-(oxan-2-yloxy)pent-2-ynal is unique due to its specific structure, which combines an oxane ring with a pent-2-ynal chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
130592-49-3 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(oxan-2-yloxy)pent-2-ynal |
InChI |
InChI=1S/C10H14O3/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h7,10H,2,4-6,8-9H2 |
InChI Key |
PCWRXIRXECXUJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCC#CC=O |
Purity |
95 |
Origin of Product |
United States |
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